molecular formula C16H14N6OS B2990051 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 2034556-80-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide

Katalognummer: B2990051
CAS-Nummer: 2034556-80-2
Molekulargewicht: 338.39
InChI-Schlüssel: GPHASCXEQJAEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a benzo[d]thiazole-2-carboxamide moiety.

Eigenschaften

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c23-14(15-21-12-5-1-2-6-13(12)24-15)17-7-3-4-11-8-18-16-19-10-20-22(16)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHASCXEQJAEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biologische Aktivität

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazolo-pyrimidine moiety linked to a benzo[d]thiazole structure, which contributes to its unique pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, facilitating the formation of the triazolopyrimidine core.

The primary target for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. Additionally, it affects the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This modulation of signaling pathways suggests its potential as an anticancer agent .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (μM) Activity
A54912.5Lung cancer
MCF-710.0Breast cancer
U87 MG8.5Glioblastoma

The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in studies involving human cancer cell lines .

Neuroprotective Effects

The triazolo-pyrimidine derivatives have shown neuroprotective activities in vitro. One study highlighted that compounds with similar structural features could significantly reduce neuronal injury in models of neurodegenerative diseases . The neuroprotective mechanism is believed to involve the modulation of oxidative stress and inflammation pathways.

Antimicrobial Activity

Preliminary studies suggest that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide may possess antimicrobial properties against various bacterial strains. Its effectiveness was assessed through disc diffusion and minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli.

Case Studies

  • Anticancer Study in A549 Cells :
    • In a controlled laboratory setting, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide was tested on A549 lung cancer cells.
    • The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 μM.
    • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
  • Neuroprotection in SH-SY5Y Cells :
    • The compound was evaluated for its neuroprotective effects against oxidative stress induced by hydrogen peroxide.
    • Results demonstrated significant protection against cell death and reduced levels of reactive oxygen species (ROS), indicating potential for treating neurodegenerative conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Modifications and Substituent Effects

The triazolo-pyrimidine scaffold is a common feature in medicinal and agrochemical research. Key comparisons include:

Compound Name / ID Structural Features Biological Activity Reference
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole-2-carboxamide substituent; propyl linker Hypothesized kinase or protease inhibition (based on benzothiazole analogs)
Compound 3 (LXE408 analog) Difluoromethylpyridine and 2,4-dimethyloxazole substituents Kinetoplastid inhibitor (IC₅₀ = 0.02 µM vs. Trypanosoma brucei) [1]
5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine Chlorophenyl and thiophene substituents; tetrahydro core Undisclosed (likely agrochemical due to tetrahydro modification) [4]
N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]hydrazone derivatives Quinazoline and pyrazole core; hydrazone side chains Antimicrobial (50 µg/mL: 70–80% inhibition vs. Fusarium graminearum) [3]

Key Observations :

  • Substituent-Driven Activity : The benzo[d]thiazole group in the target compound may enhance binding to thiol-containing enzymes (e.g., cysteine proteases) compared to the difluoromethylpyridine in Compound 3, which prioritizes hydrophobic interactions .
  • Agrochemical vs. Pharmacological : Tetrahydro-triazolo-pyrimidines (e.g., ) are often optimized for plant-system compatibility, whereas antimicrobial derivatives (e.g., ) favor polar substituents for membrane penetration.

Research Findings and Hypotheses

Potency and Selectivity

While quantitative data for the target compound is absent, structural parallels suggest:

  • Enhanced Solubility : The propyl linker and benzothiazole group may improve water solubility over rigid analogs like Compound 3, which has a fluorophenyl group .
  • Target Selectivity : The benzo[d]thiazole moiety could confer selectivity for bacterial or fungal targets over mammalian cells, as seen in similar antimicrobial agents .
Limitations and Opportunities
  • Data Gaps: No published IC₅₀ or MIC values for the target compound limit direct comparisons.
  • SAR Exploration : Future studies could modify the propyl linker length or introduce halogenation (e.g., fluorine) to optimize pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.